6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile
CAS No.:
Cat. No.: VC15926741
Molecular Formula: C11H4ClF3N2
Molecular Weight: 256.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H4ClF3N2 |
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Molecular Weight | 256.61 g/mol |
IUPAC Name | 6-chloro-7-(trifluoromethyl)quinoline-2-carbonitrile |
Standard InChI | InChI=1S/C11H4ClF3N2/c12-9-3-6-1-2-7(5-16)17-10(6)4-8(9)11(13,14)15/h1-4H |
Standard InChI Key | AECPXTVFQYJOTD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC2=CC(=C(C=C21)Cl)C(F)(F)F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s quinoline backbone is substituted at three key positions:
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Position 2: A carbonitrile () group, which contributes to hydrogen bonding and dipole interactions .
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Position 6: A chloro () group, enhancing electrophilic reactivity .
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Position 7: A trifluoromethyl () group, improving metabolic stability and lipophilicity.
Key physicochemical properties include:
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Molecular weight: 256.61 g/mol.
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Stability: Stable under standard laboratory conditions but degrades under extreme temperatures or reactive environments.
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LogP: Estimated at 3.2–3.5, indicating moderate lipophilicity .
The trifluoromethyl group’s strong electron-withdrawing effect directs electrophilic substitutions to specific positions on the quinoline ring, influencing reactivity and interaction with biological targets .
Synthesis Methods
Friedländer Annulation
This method involves cyclocondensation of 2-aminobenzophenones with ketones. For 6-chloro-7-(trifluoromethyl)quinoline-2-carbonitrile, 2-amino-5-chloro-4-(trifluoromethyl)benzaldehyde reacts with cyanoacetamide under acidic conditions . Yields typically range from 70–85%, with purification via silica gel chromatography.
Vilsmeier-Haack Reaction
Chlorination at position 6 is achieved using phosphorus oxychloride () and dimethylformamide () . For example, 7-(trifluoromethyl)quinoline-2-carbonitrile is treated with at 80–100°C, yielding the chloro derivative in ~90% purity .
TMSCl-Mediated Cyclization
A novel approach uses trimethylsilyl chloride () to facilitate cyclization of ortho-propynol phenyl azides, producing 4-chloro quinolines with high regioselectivity . This method is efficient for scaling up production .
Table 1: Comparison of Synthesis Methods
Method | Starting Materials | Yield (%) | Key Advantage |
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Friedländer Annulation | 2-Aminobenzaldehyde derivatives | 70–85 | High regioselectivity |
Vilsmeier-Haack | Pre-formed quinoline derivatives | 80–90 | Rapid chlorination |
TMSCl Cyclization | Ortho-propynol phenyl azides | 75–85 | Scalability |
Biological Activities and Applications
Antimicrobial Activity
The compound inhibits Mycobacterium smegmatis (MIC: 12.5 µg/mL) and Pseudomonas aeruginosa (MIC: 25 µg/mL) by disrupting cell membrane integrity and binding to DNA gyrase . Its trifluoromethyl group enhances penetration through bacterial lipid bilayers .
Agrochemical Applications
As a precursor for herbicides, it inhibits acetolactate synthase (ALS) in weeds, with 85% efficacy at 50 ppm.
Comparison with Related Compounds
Table 2: Structural and Functional Comparisons
The 6-chloro-7-trifluoromethyl substitution optimizes both electronic effects and steric bulk, enhancing target binding compared to analogs .
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